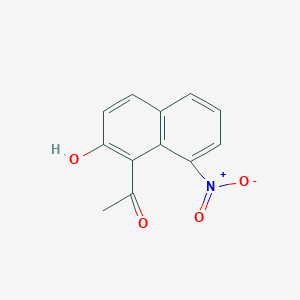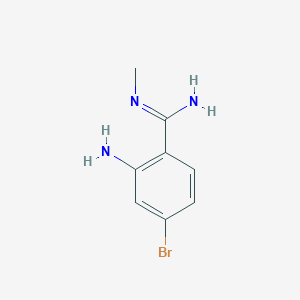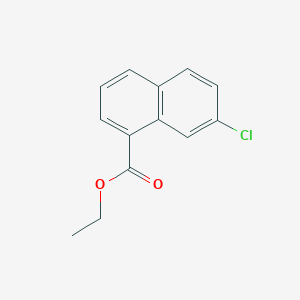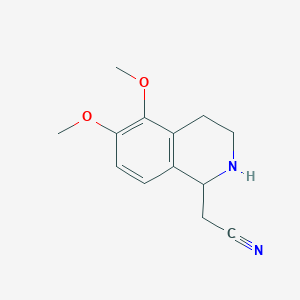
1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H9NO4. It features a naphthalene ring substituted with a hydroxy group at the 2-position and a nitro group at the 8-position, along with an ethanone group at the 1-position. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxy-8-nitronaphthalen-1-yl)ethanone typically involves the nitration of 2-hydroxy-1-naphthaldehyde followed by oxidation. The nitration step introduces the nitro group at the 8-position, while the oxidation step converts the aldehyde group to an ethanone group. Common reagents used in these steps include nitric acid for nitration and oxidizing agents such as potassium permanganate for oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: 1-(2-oxo-8-nitronaphthalen-1-yl)ethanone.
Reduction: 1-(2-hydroxy-8-aminonaphthalen-1-yl)ethanone.
Substitution: 1-(2-alkoxy-8-nitronaphthalen-1-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-hydroxy-8-nitronaphthalen-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and nitro groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
1-(2-Hydroxy-1-naphthyl)ethanone: Lacks the nitro group, resulting in different reactivity and biological activity.
1-(8-Nitro-1-naphthyl)ethanone: Lacks the hydroxy group, affecting its solubility and interaction with biological targets.
Uniqueness: 1-(2-Hydroxy-8-nitronaphthalen-1-yl)ethanone is unique due to the presence of both hydroxy and nitro groups on the naphthalene ring, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
848623-79-0 |
|---|---|
Molekularformel |
C12H9NO4 |
Molekulargewicht |
231.20 g/mol |
IUPAC-Name |
1-(2-hydroxy-8-nitronaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H9NO4/c1-7(14)11-10(15)6-5-8-3-2-4-9(12(8)11)13(16)17/h2-6,15H,1H3 |
InChI-Schlüssel |
VQSKZMFPNDTWTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC2=C1C(=CC=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Bromo-5-methoxypyrazolo[1,5-a]pyridine](/img/structure/B11878636.png)



![7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11878664.png)


![1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid](/img/structure/B11878681.png)

![4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one](/img/structure/B11878685.png)

